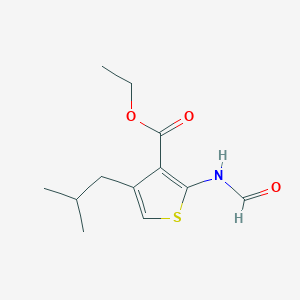![molecular formula C20H18FN5O2 B5684530 1-(3-fluorobenzyl)-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-2-piperazinone](/img/structure/B5684530.png)
1-(3-fluorobenzyl)-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-2-piperazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-fluorobenzyl)-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-2-piperazinone is a chemical compound that has gained attention from the scientific community due to its potential use in medical research. This compound is also known as FBP, and it is a piperazinone derivative that has been synthesized for its possible application in the treatment of various diseases. The synthesis method of FBP, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be discussed in
作用机制
The mechanism of action of FBP is not fully understood, but it is believed to act as an inhibitor of certain enzymes that are involved in the regulation of cellular processes. FBP has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. FBP has also been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes that regulate cellular signaling pathways.
Biochemical and Physiological Effects:
FBP has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. FBP has also been shown to regulate glucose levels in the blood and improve insulin sensitivity in diabetic mice. Additionally, FBP has been shown to have neuroprotective effects and improve cognitive function in mice.
实验室实验的优点和局限性
One advantage of using FBP in lab experiments is that it has been shown to have low toxicity and does not have any significant side effects. Additionally, FBP is relatively easy to synthesize and can be obtained in high purity. However, one limitation is that FBP is not very water-soluble, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for the study of FBP. One direction is to further investigate its potential use in the treatment of cancer, diabetes, and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of FBP and its effects on cellular processes. Another future direction is to develop more water-soluble derivatives of FBP that can be administered more easily in lab experiments.
合成方法
The synthesis of FBP involves a multistep process that begins with the reaction of 3-fluorobenzylamine with 4-(2,4-dioxopiperazin-1-yl)benzoic acid. This reaction results in the formation of 1-(3-fluorobenzyl)-4-(4-(2,4-dioxopiperazin-1-yl)benzamido)-2-phenylbutan-1-one. The next step involves the reaction of this intermediate with triazole, which results in the formation of FBP. The overall yield of FBP synthesis is approximately 30%.
科学研究应用
FBP has been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. Studies have shown that FBP has anti-cancer properties and can inhibit the growth of cancer cells. FBP has also been studied for its potential use in the treatment of diabetes as it can regulate glucose levels in the blood. Additionally, FBP has been shown to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease.
属性
IUPAC Name |
1-[(3-fluorophenyl)methyl]-4-[3-(1,2,4-triazol-4-yl)benzoyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O2/c21-17-5-1-3-15(9-17)11-24-7-8-25(12-19(24)27)20(28)16-4-2-6-18(10-16)26-13-22-23-14-26/h1-6,9-10,13-14H,7-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUHSVFXVPEMLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CC(=CC=C2)N3C=NN=C3)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1H-pyrazol-3-ylcarbonyl)-N-[3-(1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide](/img/structure/B5684453.png)
![N-{2-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B5684461.png)
amino]sulfonyl}-N-methylbenzamide](/img/structure/B5684475.png)
![1-[(4-nitrophenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5684477.png)

![rel-(1R,5S)-6-[(1-propyl-1H-imidazol-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B5684494.png)

![9-(6-methylthieno[2,3-d]pyrimidin-4-yl)-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5684500.png)
![(3-methoxyphenyl){methyl[(5-methyl-2-furyl)methyl]amino}acetic acid](/img/structure/B5684513.png)
![1-ethyl-4-{[(5-ethylpyrimidin-2-yl)(methyl)amino]methyl}pyrrolidin-2-one](/img/structure/B5684519.png)
![2-(dimethylamino)-N,4-dimethyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5684537.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5684544.png)
